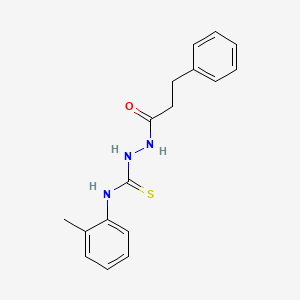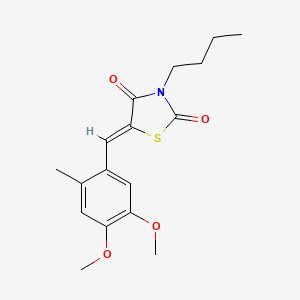
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17FN4O and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.13863934 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Application in Detection Methods
The compound has been referenced in research focusing on detection methods in biochemistry. For instance, in a study by Bonner & Laskey (1974), a method for detecting 3H in polyacrylamide gels using scintillation autography was described, where β-particles interact with a compound similar to N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, causing blackening of an X-ray film (Bonner & Laskey, 1974).
Synthesis and Spectroscopic Properties
In the field of photochemistry, Diwu et al. (1997) developed new fluorescent solvatochromic dyes, incorporating structures similar to the given compound, demonstrating strong solvent-dependent fluorescence useful for biological studies (Diwu et al., 1997).
Chiral Discrimination
The compound has also been studied in the context of chiral discrimination. Bereznitski et al. (2002) achieved the separation of a structurally related compound, demonstrating interactions and retention characteristics important in pharmaceutical research (Bereznitski et al., 2002).
Antipathogenic Activity
In microbiology, Limban et al. (2011) synthesized and tested thiourea derivatives, closely related to the compound , for their antipathogenic activity, indicating potential as antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Electrochemical and Electrochromic Properties
Research by Liou & Chang (2008) in the field of material science involved the synthesis of a triphenylamine-containing aromatic diamine similar to the compound, exploring its electrochemical and electrochromic properties, relevant in the development of advanced materials (Liou & Chang, 2008).
Antitubercular and Antibacterial Activities
Bodige et al. (2020) synthesized a series of carboxamide derivatives related to this compound, demonstrating significant antitubercular and antibacterial activities, suggesting its potential in drug development (Bodige et al., 2020).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-11-5-4-6-12(2)16(11)20-18(24)17-13(3)23(22-21-17)15-9-7-14(19)8-10-15/h4-10H,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEHMNNXBRBTFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-CHLORO-4,5-DIFLUOROPHENYL)[4-(2-FURYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B4631149.png)
![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(4-ETHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4631162.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4631169.png)
![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)

![1-[(2-FLUOROPHENYL)METHANESULFONYL]-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B4631208.png)
![4,11-dibenzyl-5-[(4-methoxyphenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4631216.png)

![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4631224.png)
![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)
![1-METHYL-4-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE](/img/structure/B4631239.png)
![2,3-dichloro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4631246.png)
![N-[1-(2-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4631253.png)
